4-(2-Chloro-5-methylphenoxy)-2-methylaniline
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Overview
Description
4-(2-Chloro-5-methylphenoxy)-2-methylaniline is an organic compound with the molecular formula C13H12ClNO. It is a derivative of aniline, where the aniline ring is substituted with a 2-chloro-5-methylphenoxy group and a methyl group. This compound is primarily used in research and has applications in various fields, including chemistry, biology, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline typically involves the following steps:
Nitration: The starting material, 2-chloro-5-methylphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The resulting amine is then reacted with 2-methylphenol in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-methylphenoxy)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(2-Chloro-5-methylphenoxy)-2-methylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-methylphenoxy)-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-5-methylphenoxy)-3-fluorophenylamine
- 4-(2-Chloro-5-methylphenoxy)-2-methoxybenzenamine
- 2-(2-Chloro-5-methylphenoxy)propanoic acid .
Uniqueness
4-(2-Chloro-5-methylphenoxy)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
IUPAC Name |
4-(2-chloro-5-methylphenoxy)-2-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-3-5-12(15)14(7-9)17-11-4-6-13(16)10(2)8-11/h3-8H,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODWUWOUMAGPKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2=CC(=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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